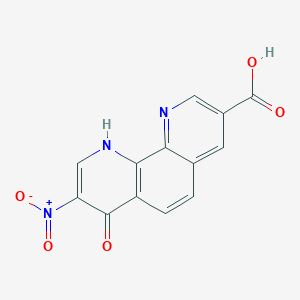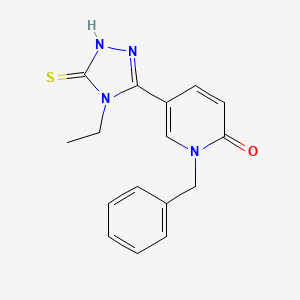
1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Descripción general
Descripción
The compound 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, including antiproliferative properties. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological activity of closely related 1,2,4-triazole derivatives are discussed, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves the reaction of acid hydrazides with isothiocyanates, followed by base-catalyzed cyclization and subsequent alkylation . This method could potentially be adapted for the synthesis of 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone by choosing appropriate starting materials and reaction conditions that would lead to the formation of the desired pyridinone and triazole functionalities.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be further functionalized with various substituents. In the case of the compound of interest, the triazole ring is substituted with an ethyl group and a sulfanyl group, which could influence the compound's electronic properties and its interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives is influenced by the substituents attached to the triazole ring. The presence of a sulfanyl group could make the compound a candidate for further chemical modifications, such as alkylation or oxidation, which could be used to synthesize analogs with varied biological activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone are not detailed in the provided papers, the properties of similar 1,2,4-triazole derivatives can be inferred. These compounds are likely to be solid at room temperature and may exhibit moderate solubility in organic solvents such as ethanol, which is commonly used in their synthesis . The presence of both hydrophobic (benzyl and ethyl groups) and potentially polar (sulfanyl group) substituents suggests that the compound could have a complex solubility profile, which could affect its bioavailability and pharmacokinetics.
Aplicaciones Científicas De Investigación
1. Acid-Base Properties in Solvent Mixtures
The acid-base properties of related 1,2,4-triazole derivatives, such as 4-benzyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-5(4H)-thione, were studied in ethanol/water mixtures. This research provides insight into the solvent effects on the acid-base behavior of similar compounds (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).
2. Antimicrobial and Antioxidant Activities
Studies on similar 1,2,4-triazole derivatives have demonstrated a range of antimicrobial activities. For example, compounds like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol have been evaluated for antimicrobial activity, suggesting potential applications of 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone in this area (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
3. Synthesis of Complex Molecular Structures
Research on the synthesis of N-substituted derivatives of related triazole compounds has led to the creation of complex molecular structures with potential applications in various fields of chemistry and pharmacology (Vardanyan, Avagyan, Aghekyan, Sargsyan, & Panosyan, 2021).
4. Pharmaceutical Research
The synthesis and evaluation of Schiff bases derived from similar triazole compounds for anti-inflammatory activity highlight the pharmaceutical research potential of 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone (Sachdeva, Dwivedi, Arya, Khaturia, & Saroj, 2013).
Propiedades
IUPAC Name |
1-benzyl-5-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-2-20-15(17-18-16(20)22)13-8-9-14(21)19(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDSEZHUPVZMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124309 | |
| Record name | 5-(4-Ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
242472-12-4 | |
| Record name | 5-(4-Ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242472-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



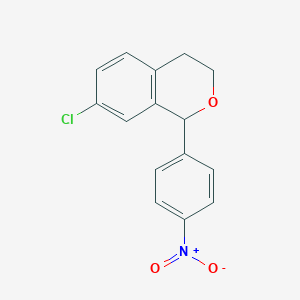
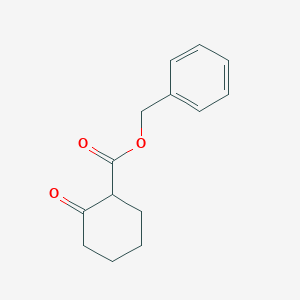
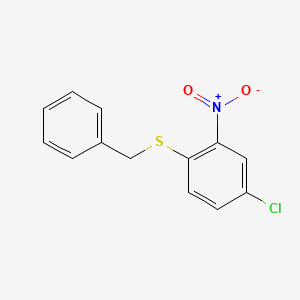
![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)

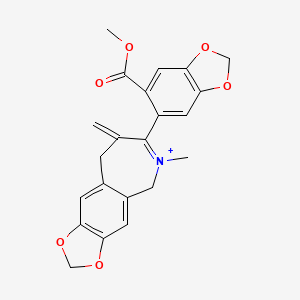

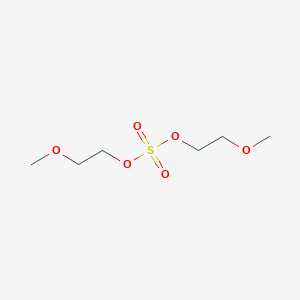
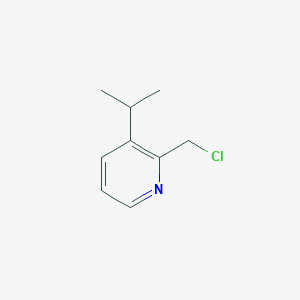


![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)
